

Technical Guide: 3'-Bromo-2'-methylacetanilide

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Compound of Interest

Compound Name:	<i>N</i> -(3-bromo-2-methylphenyl)acetamide
CAS No.:	54879-19-5
Cat. No.:	B1609030

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Identity, Synthesis, and Application in Pharmaceutical Design[1][2]

Executive Summary

3'-Bromo-2'-methylacetanilide (CAS: 54879-19-5) is a specialized halogenated acetamide derivative used primarily as a regiochemical scaffold in the synthesis of heterocyclic active pharmaceutical ingredients (APIs).[1][2][3][4][5] Structurally, it consists of an acetanilide core substituted with a methyl group at the ortho (2') position and a bromine atom at the meta (3') position relative to the acetamido group.

This specific substitution pattern—placing a bulky bromine atom adjacent to a methyl group—creates a sterically crowded environment that is highly valued in medicinal chemistry for inducing conformational locks (atropisomerism) and directing downstream electrophilic aromatic substitutions (EAS) to the para (4') position. It serves as a stable, protected precursor to 3-bromo-2-methylaniline, a critical building block for Bruton's Tyrosine Kinase (BTK) inhibitors and indazole-based therapeutics.[1][2]

Part 1: Nomenclature & Synonym Matrix[1]

Precise nomenclature is critical when sourcing this compound, as positional isomers (e.g., 4'-bromo-3'-methyl) have vastly different reactivities.[1][2] The following matrix categorizes valid synonyms by their chemical derivation logic.

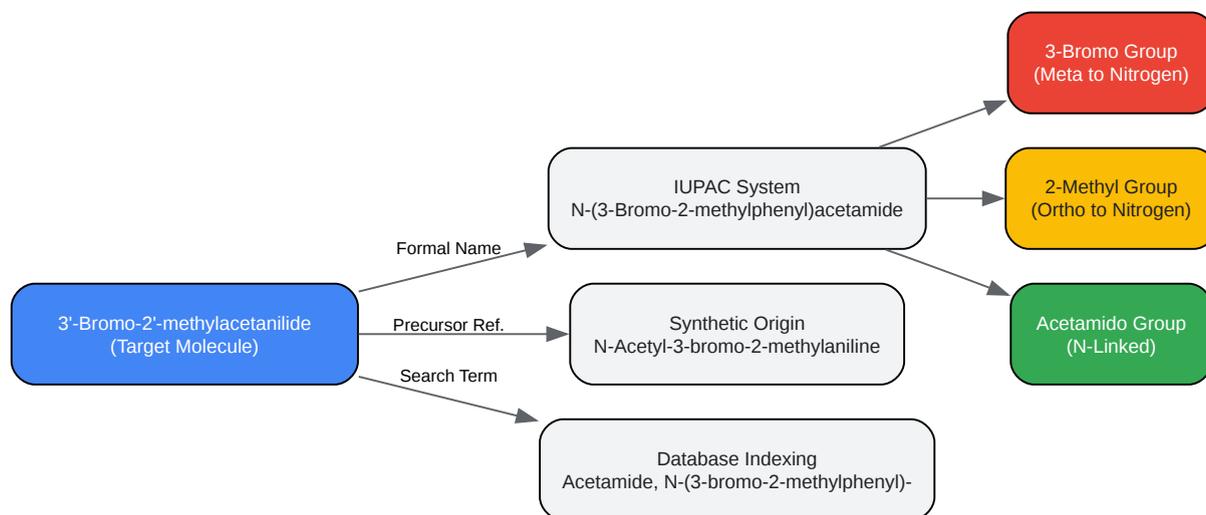
Nomenclature System	Synonym	Technical Rationale
IUPAC	-(3-Bromo-2-methylphenyl)acetamide	Defines the compound as an -substituted acetamide.[1][2] Preferred for regulatory documentation.[2]
Common/Trivial	3'-Bromo-2'-methylacetanilide	Defines the compound as a derivative of acetanilide (phenylacetamide).[1][2] The prime () denotes ring positions.
Derivative-Based	-Acetyl-3-bromo-2-methylaniline	Highlights the synthetic origin: the acetylation of 3-bromo-2-methylaniline.[1][2]
Inverted Indexing	Acetamide, -(3-bromo-2-methylphenyl)-	Used in chemical abstracts and database indexing (e.g., CAS, SciFinder).[1][2]
SMILES	CC1=C(C=CC=C1NC(=O)C)Br (Generic) CC(=O)NC1=C(C)C(Br)=CC=C1 (Specific)	Machine-readable string for cheminformatics.

Structural Identity Data[1][2][3][6][7][8]

- CAS Registry Number: 54879-19-5[1][2][3][4]
- Molecular Formula:
[3][9]
- Molecular Weight: 228.09 g/mol [1][3][9]
- InChI Key: (Isomer Specific) Requires verification against specific 3,2-substitution pattern.

Part 2: Structural Logic & Nomenclature Visualization[1]

The following diagram illustrates the hierarchical relationship between the compound's synonyms and its structural components.



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Figure 1: Nomenclature hierarchy mapping the target compound to its constituent chemical groups and naming conventions.[1][2]

Part 3: Synthesis & Experimental Protocol

The synthesis of 3'-bromo-2'-methylacetanilide is typically achieved via the chemoselective acetylation of 3-bromo-2-methylaniline.[1][2] This reaction protects the amine, preventing oxidation and controlling regioselectivity during subsequent halogenation or nitration steps.

Protocol: Acetylation of 3-Bromo-2-methylaniline

Objective: Convert the free amine to the acetanilide to modulate reactivity.[1][2]

Reagents:

- Substrate: 3-Bromo-2-methylaniline (1.0 eq)[1][2]
- Reagent: Acetic Anhydride () (1.1 eq)
- Base/Solvent: Pyridine (or Triethylamine in DCM)
- Temperature:
to Room Temperature (RT)

Step-by-Step Methodology:

- Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-2-methylaniline (e.g., 10 mmol) in dichloromethane (DCM, 20 mL).
- Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to using an ice bath.
- Acetylation: Dropwise add acetic anhydride (1.1 eq) over 15 minutes. The exotherm must be controlled to prevent di-acetylation.[1][2]
- Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor consumption of the aniline by TLC (Eluent: 30% EtOAc/Hexanes).
- Workup: Quench with saturated solution. Extract with DCM (mL).[2] Wash the organic layer with 1M HCl (to remove unreacted amine/pyridine) followed by brine.
- Purification: Dry over anhydrous , filter, and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary to obtain the off-white solid.[1][2]

Mechanism of Action: The lone pair on the aniline nitrogen attacks the carbonyl carbon of acetic anhydride. The base neutralizes the acetic acid by-product, driving the equilibrium forward.^{[1][2]}

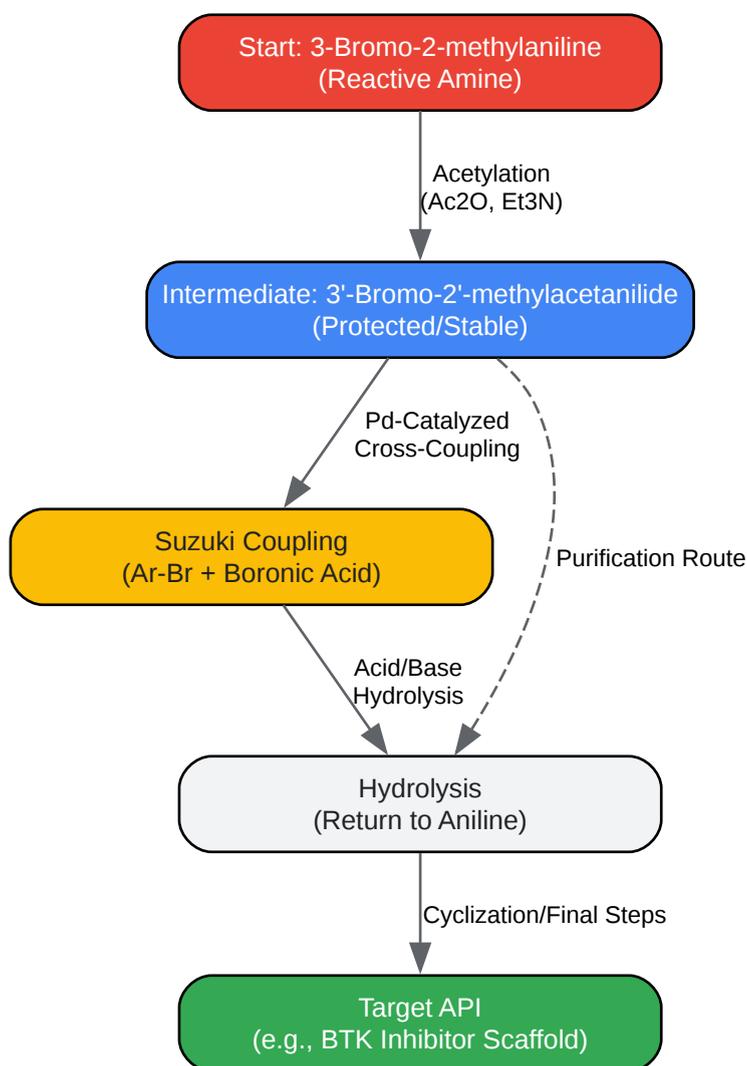
Part 4: Applications in Drug Development

3'-Bromo-2'-methylacetanilide is not merely a solvent or byproduct; it is a strategic scaffold.^[1]^[2] The 2-methyl group provides steric bulk that forces the aromatic ring out of planarity with the amide or subsequent coupling partners, a feature exploited in designing atropisomeric kinase inhibitors.^[1]

Key Application Areas:

- **BTK Inhibitors:** Used as a precursor for constructing the pharmacophore of Bruton's Tyrosine Kinase inhibitors (similar to BMS-986142).^{[2][10]} The bromine serves as a handle for Suzuki-Miyaura couplings to attach heterocycles (e.g., pyrimidines).^[2]
- **Indazole Synthesis:** The acetanilide can be cyclized (often via a diazonium intermediate after deprotection, or via direct C-H activation) to form 4-bromo-1H-indazoles, which are privileged structures in oncology.^{[1][2]}
- **Sphingosine-1-Phosphate Agonists:** The 3-bromo-2-methylaniline core modulates lipophilicity and receptor binding affinity in S1P1 agonists.^{[1][2]}

Synthetic Pathway Visualization



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Figure 2: The role of 3'-Bromo-2'-methylacetanilide as a protected intermediate in API synthesis.

References

- BenchChem. (2025).^{[11][12]} Technical Guide: Synthesis and Troubleshooting of Bromo-methylanilines. Retrieved from
- ChemicalBook. (2023). Product Entry: 3-Bromo-2-methylaniline and Derivatives. Retrieved from

- Sigma-Aldrich. (2024).[2] Product Specification: **N-(3-Bromo-2-methylphenyl)acetamide** (CAS 54879-19-5).[1][2][3][4] Retrieved from [1][2]
- Watterson, S. H., et al. (2016). Discovery of BMS-986142: A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. *Journal of Medicinal Chemistry*. (Cited for context on 3-bromo-2-methylaniline utility).
- GuideChem. (2025). Safety and Handling of Halogenated Acetanilides. Retrieved from

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- 1. Page loading... [wap.guidechem.com]
- 2. prepchem.com [prepchem.com]
- 3. guidechem.com [guidechem.com]
- 4. Search - report [prof-research.com]
- 5. Page loading... [wap.guidechem.com]
- 6. PubChemLite - 3'-methylacetanilide (C9H11NO) [pubchemlite.lcsb.uni.lu]
- 7. 4'-BROMO-3'-METHYLACETANILIDE | 90914-81-1 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. calpaclab.com [calpaclab.com]
- 10. What is 3-Bromo-2-methylaniline?_Chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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